

Applications of 2-Carboxyphenylboronic Acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Carboxyphenylboronic acid*

Cat. No.: *B115381*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Carboxyphenylboronic acid (2-CPBA) and its derivatives have emerged as highly versatile molecules in the design of sophisticated drug delivery systems. Their unique ability to reversibly bind with 1,2- and 1,3-diols, such as those found in sugars and on cell surface glycans, has paved the way for the development of stimuli-responsive and targeted nanocarriers. This document provides a detailed overview of the key applications of 2-CPBA in drug delivery, complete with experimental protocols and quantitative data to guide researchers in this exciting field.

The primary applications of **2-carboxyphenylboronic acid** in drug delivery are centered around its inherent responsiveness to biological cues, namely pH and the presence of specific sugars. This allows for the creation of "smart" delivery systems that can release their therapeutic payload in a controlled and targeted manner. The main areas of application include:

- pH-Responsive Drug Delivery for Cancer Therapy: The tumor microenvironment is characteristically acidic. Phenylboronic acid's interaction with diols is pH-dependent, enabling the design of nanoparticles that release their anticancer drug cargo specifically in the acidic vicinity of a tumor, thereby reducing systemic toxicity.[1][2][3][4]
- Targeted Drug Delivery to Cancer Cells: Many cancer cells overexpress sialic acid on their surface. Phenylboronic acid derivatives can act as ligands that recognize and bind to these

sialic acid residues, facilitating the targeted delivery of therapeutics directly to cancer cells.[1][5][6]

- Glucose-Responsive Insulin Delivery: The reversible binding of phenylboronic acid to glucose has been harnessed to create intelligent insulin delivery systems. These systems can release insulin in response to elevated blood glucose levels, offering a more physiological approach to diabetes management.[7][8][9][10]

I. pH-Responsive Drug Delivery Systems

The acidic microenvironment of solid tumors (pH 6.2–6.9) provides a key stimulus for triggered drug release.[4] 2-CPBA-based systems can be engineered to be stable at physiological pH (7.4) and to disassemble or alter their structure in acidic conditions, leading to drug release.

Mechanism of Action

The boronic acid moiety in 2-CPBA exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral form. The pKa of this equilibrium is a critical parameter. At physiological pH, the boronic acid can form stable boronate esters with diols. In an acidic environment, the equilibrium shifts towards the neutral form, which has a lower affinity for diols, leading to the cleavage of the boronate ester and the release of the conjugated or encapsulated drug.[11]

Quantitative Data for pH-Responsive Systems

Nanocarrier System	Drug	Particle Size (nm)	Drug Loading Content (%)	Drug Encapsulation Efficiency (%)	pH-Triggered Release Profile	Reference
PTX/PBA NPs	Paclitaxel	~100	-	>90%	Significant release at pH 6.5 vs. 7.4	[2][4]
PBA-Cross-linked Micelles	Doxorubicin	~120	~15	~80%	Accelerated release at pH 5.3 and 6.8	[3]
PBA-NPs	Emodin	~150	2.1	78%	Faster release at pH 5.0 vs. 7.4	[12]

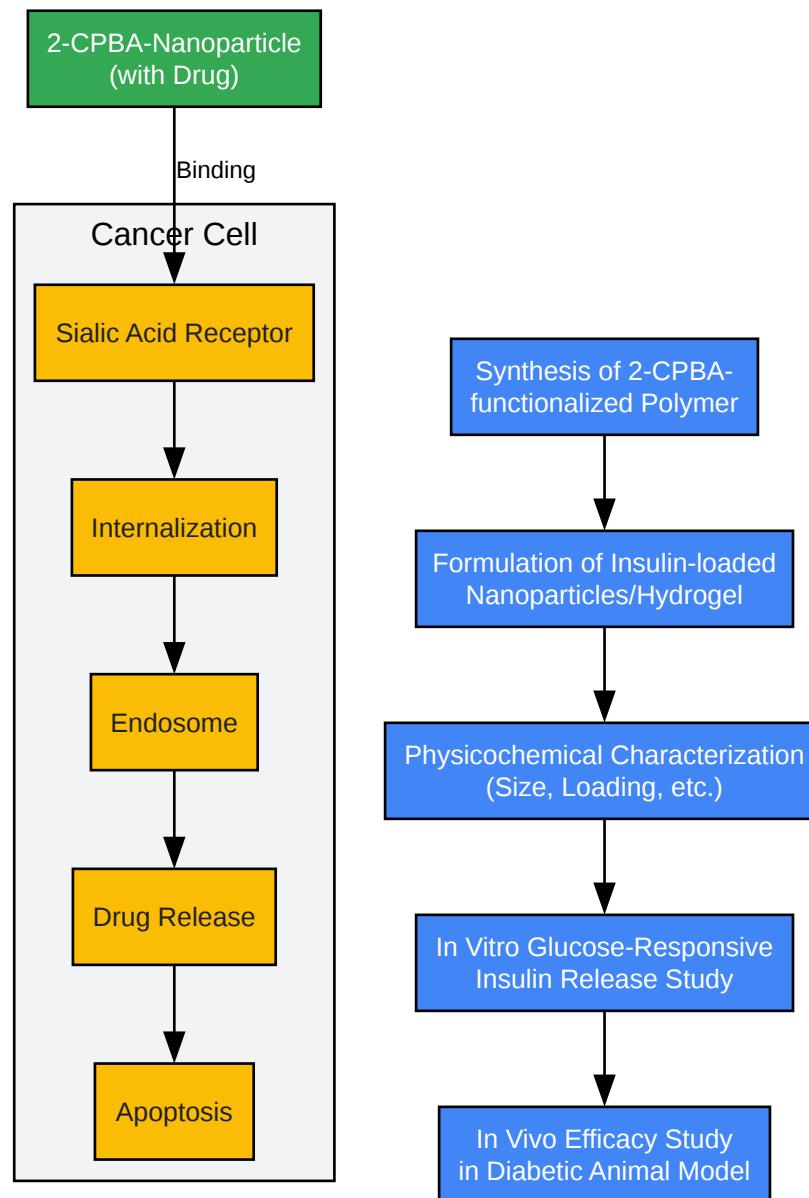
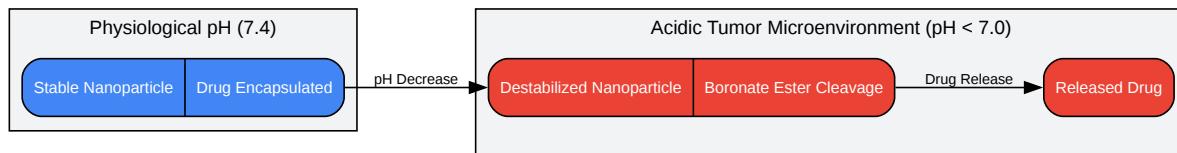
Experimental Protocol: Synthesis of pH-Responsive Paclitaxel-Loaded Nanoparticles (PTX/PBA NPs)

This protocol is adapted from a study by an unknown author.[2]

Materials:

- Hydrophobic polyester with pendent phenylboronic acid groups (PBA-PAL)
- Hydrophilic PEG terminated with dopamine (mPEG-DA)
- Paclitaxel (PTX)
- Dimethylformamide (DMF)
- Dialysis membrane (MWCO 3500 Da)

Procedure:



- Preparation of Amphiphilic Polymer: Dissolve PBA-PAL and mPEG-DA in DMF. Stir the solution at room temperature to allow the formation of phenylboronate ester linkages between the two polymers, creating an amphiphilic block copolymer structure.
- Nanoparticle Formulation by Nanoprecipitation:
 - Dissolve the amphiphilic polymer and paclitaxel in DMF.
 - Add this organic solution dropwise into deionized water under vigorous stirring.
 - The nanoparticles will self-assemble due to the hydrophobic interactions of the polymer core.
- Purification:
 - Dialyze the nanoparticle suspension against deionized water for 24 hours using a dialysis membrane to remove the organic solvent and any unloaded drug.
 - Change the water every 2-3 hours for the first 12 hours.
- Characterization:
 - Determine the particle size and size distribution using Dynamic Light Scattering (DLS).
 - Analyze the morphology of the nanoparticles using Transmission Electron Microscopy (TEM).
 - Quantify the drug loading content and encapsulation efficiency using High-Performance Liquid Chromatography (HPLC).

In Vitro pH-Responsive Drug Release Study:

- Place a known amount of the PTX/PBA NP suspension into dialysis bags.
- Immerse the bags in release media with different pH values (e.g., pH 7.4 and pH 6.5) at 37°C with gentle shaking.

- At predetermined time intervals, withdraw a sample from the release medium and replace it with an equal volume of fresh medium.
- Analyze the concentration of released PTX in the samples by HPLC.

Diagram: pH-Responsive Drug Release Mechanism

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]
- 2. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylboronic Acid-Cross-Linked Nanoparticles with Improved Stability as Dual Acid-Responsive Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenylboronic acid derivatives: advancing glucose-responsive insulin delivery and multifunctional biomedical applications - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D5PM00083A [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Applications of 2-Carboxyphenylboronic Acid in Advanced Drug Delivery Systems]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b115381#applications-of-2-carboxyphenylboronic-acid-in-drug-delivery-systems>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com